![molecular formula C13H13N3O2 B2804761 Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate CAS No. 148858-09-7](/img/structure/B2804761.png)

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

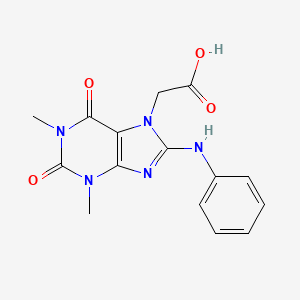

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and quinoxaline ring system, which imparts unique chemical and biological properties.

Wirkmechanismus

Target of Action

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate, also known as 4,5-Dihydro-Imidazo[1,5-A]Quinoxaline-3-Carboxylic Acid Ethyl Ester, is a derivative of imidazo[1,5-a]quinoxalines . These derivatives are known to possess a wide spectrum of biological activity and serve as antagonists of adenosine and benzodiazepine receptors A1 . They also inhibit SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .

Mode of Action

The compound interacts with its targets, leading to a variety of biological effects. For instance, as an antagonist of adenosine and benzodiazepine receptors A1, it can block the action of these neurotransmitters, potentially altering neural signaling . As an inhibitor of various kinases and phosphodiesterases, it can interfere with cellular signaling pathways, potentially affecting cell growth, differentiation, and other processes .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting kinases, it can disrupt the phosphorylation-dependent signaling pathways, potentially affecting cell cycle progression, apoptosis, and other cellular processes . By inhibiting phosphodiesterases, it can affect the levels of cyclic nucleotides, potentially influencing a variety of cellular responses .

Result of Action

The compound’s interaction with its targets and its effects on biochemical pathways can lead to various molecular and cellular effects. For instance, its anticancer activity has been noted, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . It is also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate under visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of the imidazoquinoxaline core through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The presence of functional groups such as methylsulfanyl allows for oxidation to corresponding sulfones.

Reduction: Reduction reactions can be performed to modify the quinoxaline ring system.

Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogenated derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) are commonly used for reduction.

Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinoxalines, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate can be compared with other imidazoquinoxaline derivatives:

Imidazo[1,2-a]quinoxalines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms within the rings.

Imidazo[1,5-a]pyrimidines: These compounds share the imidazo core but have a pyrimidine ring instead of a quinoxaline ring.

The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for research and development in various fields.

Eigenschaften

IUPAC Name |

ethyl 4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-13(17)12-11-7-14-9-5-3-4-6-10(9)16(11)8-15-12/h3-6,8,14H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXYLLFEPWDPLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CNC3=CC=CC=C3N2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide](/img/structure/B2804678.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid](/img/structure/B2804679.png)

![5-benzyl-N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804680.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2804690.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2804691.png)

![N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2804694.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2804696.png)

![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2804699.png)

![2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid](/img/structure/B2804700.png)

![3-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2804701.png)